

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine

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Compound of Interest

Compound Name: 1-Acetyl-4-aminopiperidine

Cat. No.: B066903

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, structure, synthesis, and applications of **1-Acetyl-4-aminopiperidine**.

Chemical Identity and Structure

1-Acetyl-4-aminopiperidine is a heterocyclic organic compound featuring a piperidine ring.^[1]^[2] An acetyl group is attached to the nitrogen atom of the piperidine ring, and an amino group is located at the 4-position.^[2] This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals.^[2] It is typically a colorless to light yellow oil or a white to off-white solid.^[1]^[2]

The primary CAS number for the free base is 160357-94-8.^[1]^[2]^[3]^[4] The hydrochloride salt of this compound is assigned the CAS number 214147-48-5.

Table 1: Identification and Chemical Structure

Identifier	Value
IUPAC Name	1-(4-aminopiperidin-1-yl)ethanone
CAS Number	160357-94-8[1][3][4]
Molecular Formula	C ₇ H ₁₄ N ₂ O[1][3]
SMILES	CC(=O)N1CCC(N)CC1[2][3]
InChI Key	NLHBHVGPMMXWIM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **1-Acetyl-4-aminopiperidine** are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of **1-Acetyl-4-aminopiperidine**

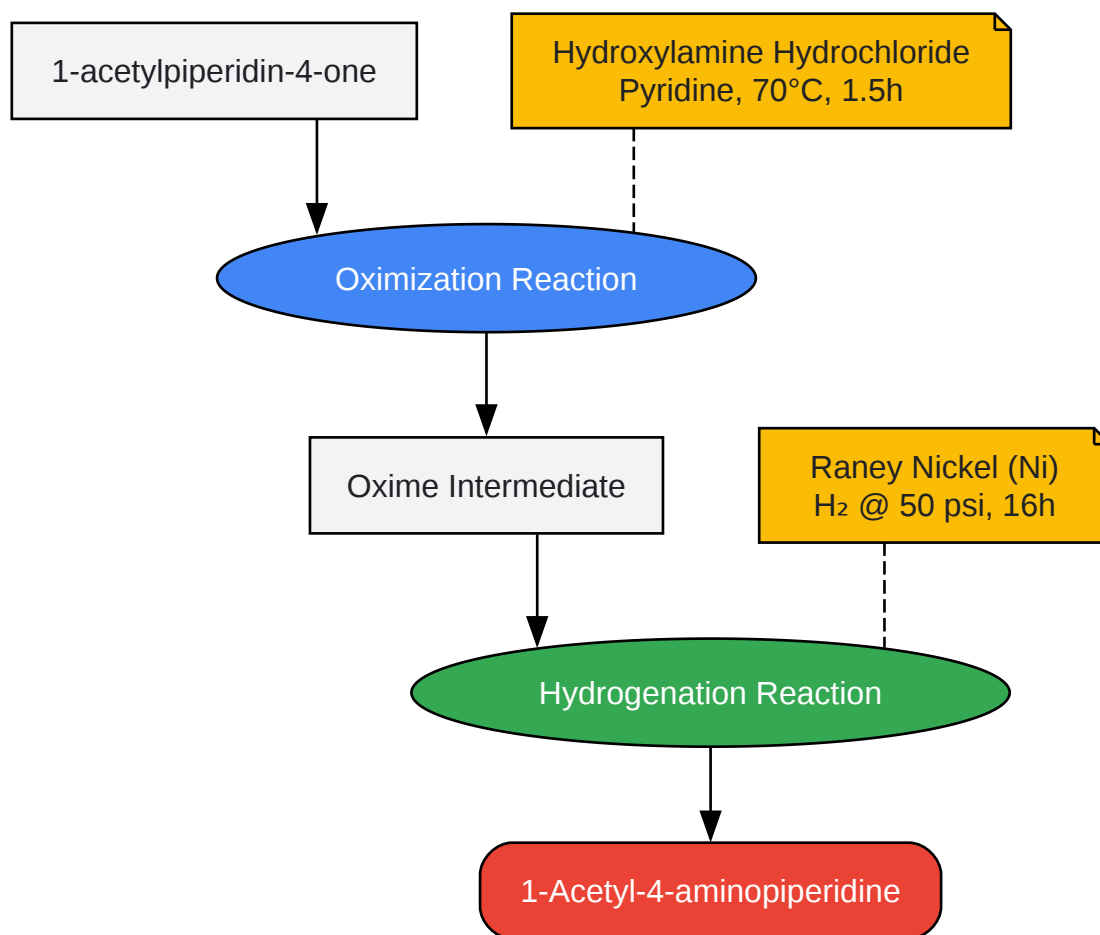
Property	Value	Source
Molecular Weight	142.20 g/mol	[1][3]
Boiling Point	273.6 ± 33.0 °C (Predicted)	[1][5]
Density	1.042 ± 0.06 g/cm ³ (Predicted)	[1][5]
Physical Form	Colourless to light yellow oil or solid	[1][2][5]
pKa	9.37 ± 0.20 (Predicted)	[1][5]
Storage Conditions	Store at 2–8 °C under inert gas (Nitrogen or Argon)	[1][5]

Synthesis and Experimental Protocols

A common synthetic route to **1-Acetyl-4-aminopiperidine** starts from 1-acetylpiperidin-4-one.

[1] The process involves a two-step reaction sequence: oximation followed by hydrogenation.

[1]



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Caption: Synthesis workflow for **1-Acetyl-4-aminopiperidine**.

Experimental Protocol:

Step 1: Oximization Reaction[1]

- Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction vessel.
- Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.
- Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.
- After the reaction is complete, remove the solvent under reduced pressure.

- Treat the residue with cold water and cool to 0 °C to precipitate the oxime intermediate.

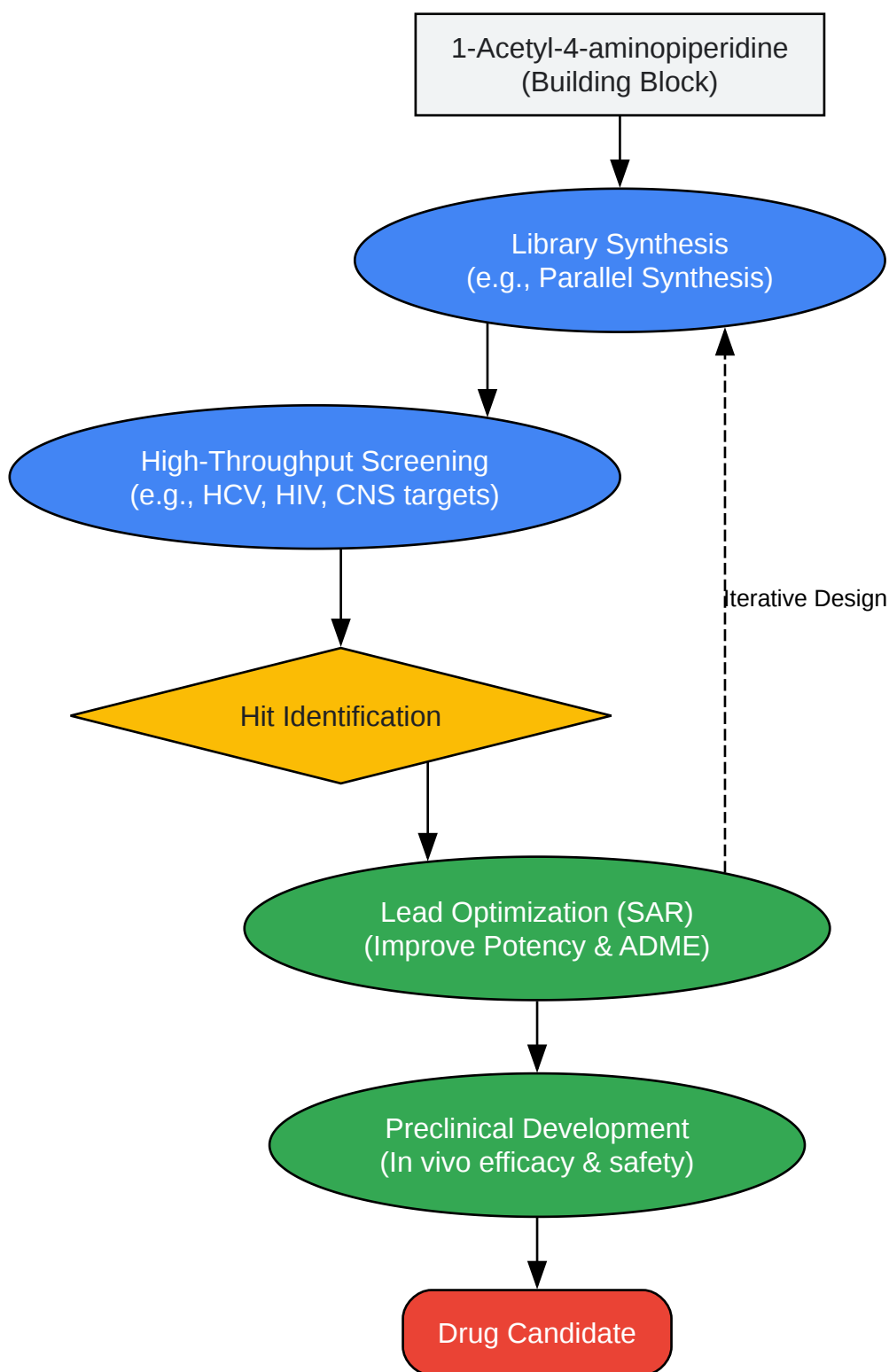
Step 2: Hydrogenation Reaction[1]

- Dissolve the oxime intermediate (2.0 g, 12 mmol) in 50 mL of ethanol.
- Add Raney nickel (0.2 g), previously washed several times with water.
- Transfer the mixture to a Parr reactor.
- Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.
- Upon completion, carefully filter the reaction mixture to remove the catalyst.
- Evaporate the filtrate under reduced pressure to yield **1-Acetyl-4-aminopiperidine**. The product can be analyzed by GC-MS.[1]

Applications in Drug Development

The 4-aminopiperidine scaffold is a significant structural motif found in numerous bioactive compounds.[6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

- **Inhibitors of Hepatitis C Virus (HCV) Assembly:** A 4-aminopiperidine scaffold was identified as a potent inhibitor of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[7]
- **CCR5 Antagonists for HIV-1:** The 4-substituted-4-aminopiperidine moiety is a key building block for synthesizing piperazino-piperidine based CCR5 antagonists, which act as HIV-1 entry inhibitors.[6]
- **N-type Calcium Channel Blockers:** Derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[8]
- **Cognition Enhancers:** 4-Aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[9]



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Caption: Generalized drug discovery workflow for a 4-aminopiperidine scaffold.

Safety Information

1-Acetyl-4-aminopiperidine and its hydrochloride salt are classified with certain hazards. Appropriate safety precautions should be taken during handling and storage.

Table 3: Hazard and Safety Information

Category	Information (for Hydrochloride Salt)	Source
Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	
Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	
Target Organs	Respiratory system	

Conclusion

1-Acetyl-4-aminopiperidine is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural motif is present in compounds targeting a diverse array of diseases, from viral infections to neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers working with this valuable compound.

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